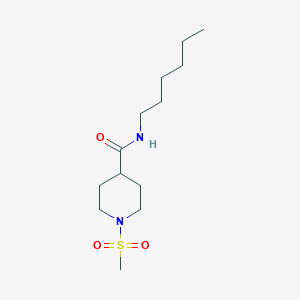
N-hexyl-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a hexyl group, a methylsulfonyl group, and a piperidinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions using methylsulfonyl chloride and a suitable base.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of N4-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~4~-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl or methylsulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~4~-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the effects of piperidine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N4-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexyl group may enhance lipophilicity, facilitating membrane penetration, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions with target proteins. The piperidine ring may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~4~-Butyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- N~4~-Octyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- N~4~-Hexyl-1-(ethylsulfonyl)-4-piperidinecarboxamide
Uniqueness
N~4~-Hexyl-1-(methylsulfonyl)-4-piperidinecarboxamide is unique due to the specific combination of its functional groups, which confer distinct physicochemical properties and biological activities. The hexyl group provides a balance between hydrophobicity and hydrophilicity, while the methylsulfonyl group enhances stability and reactivity.
Propriétés
Formule moléculaire |
C13H26N2O3S |
|---|---|
Poids moléculaire |
290.42 g/mol |
Nom IUPAC |
N-hexyl-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H26N2O3S/c1-3-4-5-6-9-14-13(16)12-7-10-15(11-8-12)19(2,17)18/h12H,3-11H2,1-2H3,(H,14,16) |
Clé InChI |
FUZOWZABXCOJEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)C1CCN(CC1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]quinoline-4-carboxamide](/img/structure/B10947881.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B10947886.png)
![5-{5-[(4-tert-butylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10947888.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10947894.png)
![3-[(Acetyloxy)methyl]-7-{[(3,5-dimethylphenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10947897.png)
![N-(5-chloro-2-methylphenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10947901.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(difluoromethoxy)benzamide](/img/structure/B10947904.png)
![5-{2-[(2,4-difluorophenoxy)methyl]phenyl}-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10947908.png)
![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone](/img/structure/B10947915.png)
![N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(3-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10947924.png)
![2-{4-[(4-Ethoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947931.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B10947937.png)
![5-Methyl-7-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B10947943.png)
![5-{3-[(3-bromophenoxy)methyl]phenyl}-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10947955.png)
